![molecular formula C7H7ClN4O B13032895 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and ethoxy group in its structure makes it a unique derivative with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is removed to yield the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . In cancer research, its derivatives inhibit CDKs by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Lacks the ethoxy group but shares the chloro substitution.
4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine: Contains two chloro groups, offering different reactivity.
4-Ethoxy-1H-pyrazolo[3,4-D]pyrimidine: Lacks the chloro group but includes the ethoxy substitution.
Uniqueness
6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine is unique due to the combination of chloro and ethoxy groups, which confer distinct electronic and steric properties. This dual substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
DNLMWWLLGMTQII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
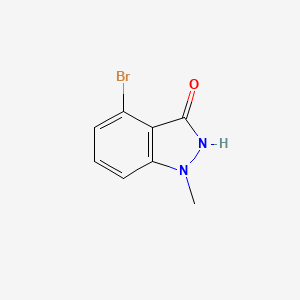
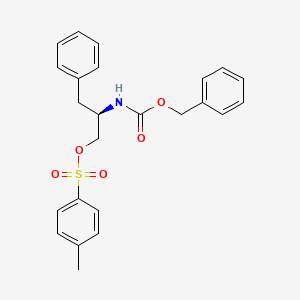
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
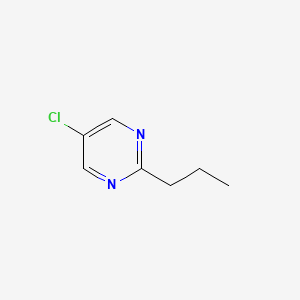

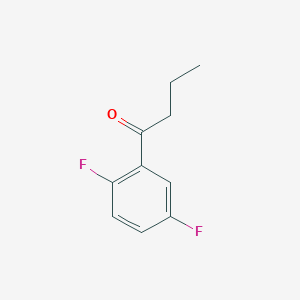

![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)

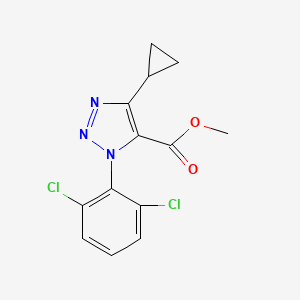
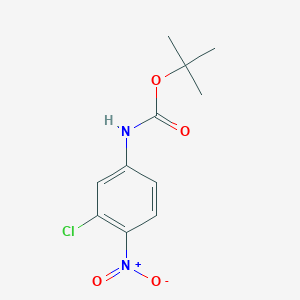
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
